6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Description
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde (CAS: 1261365-84-7) is an iodinated heterocyclic compound with the molecular formula C₈H₈INO and a molecular weight of 261.06 g/mol . It features a fused pyrano-pyridine core substituted with an iodine atom at position 6 and an aldehyde group at position 6. This compound is commercially available under product codes such as ST-9363 (Combi-Blocks) and is used in pharmaceutical and materials research .
Properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUCYTODVKMHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679132 | |
| Record name | 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-84-7 | |
| Record name | 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde typically involves the iodination of a pyrano[3,2-b]pyridine precursor. The reaction conditions often include the use of iodine and an oxidizing agent in an appropriate solvent . The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products:
Oxidation: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid.
Reduction: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group may play a crucial role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences and Functional Group Impact
Iodine Substitution: The iodine atom in the target compound enables halogen-bonding interactions and participation in cross-coupling reactions, distinguishing it from non-halogenated analogs like the carboxylic acid derivative . In contrast, the ester derivative (Methyl 6-iodo-3,4-dihydro-2H-pyrano[...]carboxylate) retains iodine but replaces the aldehyde with an ester, enhancing stability and lipophilicity .
Aldehyde vs. Carboxylic Acid :
- The aldehyde group in the target compound is highly reactive, enabling nucleophilic additions (e.g., formation of Schiff bases). The carboxylic acid analog, however, exhibits pH-dependent solubility and is suited for salt formation or coordination chemistry .
Ring Fusion Variations: The 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine isomer (CAS: 1222533-89-2) demonstrates how minor changes in ring fusion (3,2-c vs.
Research and Application Potential
- Pharmaceutical Synthesis: The target compound’s iodine and aldehyde groups make it a versatile building block for anticancer or antiviral agents, similar to thieno[3,2-b]thiophene derivatives used in organic semiconductors .
- Materials Science: Analogous to aromatized indenoquinolines (), the pyrano-pyridine core could be optimized for DNA-binding or optoelectronic applications through structural modifications.
Biological Activity
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₈INO₂
- Molecular Weight : 289.07 g/mol
- CAS Number : 1261365-84-7
Biological Activity Overview
The biological activities of this compound have been primarily investigated for their antimicrobial and anticancer properties. The presence of the iodine atom and the aldehyde functional group are believed to enhance its reactivity and interaction with biological targets.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within cells, leading to various pharmacological effects. The aldehyde group can undergo oxidation or reduction reactions, potentially influencing its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study comparing various derivatives highlighted the compound's effectiveness against a range of bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against HeLa and HCT116 cells.
Case Study: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves iodination reactions of pyrano derivatives under specific conditions. This compound is utilized as an intermediate in the synthesis of more complex organic molecules in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
